Cas no 1316219-03-0 (Morpholin-3-yl(morpholino)methanone)

Morpholin-3-yl(morpholino)methanone 化学的及び物理的性質
名前と識別子
-
- Morpholin-3-yl(morpholino)methanone
- Morpholin-3-yl-morpholin-4-yl-methanone
- 4-(morpholine-3-carbonyl)morpholine
-
- インチ: 1S/C9H16N2O3/c12-9(8-7-14-4-1-10-8)11-2-5-13-6-3-11/h8,10H,1-7H2
- InChIKey: KWOZDYVBAPLQCD-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C1)C(N1CCOCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 204
- トポロジー分子極性表面積: 50.8
Morpholin-3-yl(morpholino)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM493755-1g |
Morpholin-3-yl(morpholino)methanone |
1316219-03-0 | 97% | 1g |
$622 | 2024-08-02 |
Morpholin-3-yl(morpholino)methanone 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Morpholin-3-yl(morpholino)methanoneに関する追加情報
Recent Advances in the Study of Morpholin-3-yl(morpholino)methanone (CAS: 1316219-03-0) in Chemical Biology and Pharmaceutical Research
Morpholin-3-yl(morpholino)methanone (CAS: 1316219-03-0) is a compound of growing interest in the field of chemical biology and pharmaceutical research. This heterocyclic structure, featuring two morpholine rings, has shown promising potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have focused on its synthesis, biological activity, and potential applications in treating various diseases, including cancer and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a building block for novel kinase inhibitors. The research team demonstrated that Morpholin-3-yl(morpholino)methanone could serve as an effective scaffold for developing selective PI3K inhibitors, showing significant activity against cancer cell lines with IC50 values in the nanomolar range. The study highlighted the compound's ability to maintain favorable pharmacokinetic properties while enhancing target specificity.
In the area of synthetic chemistry, recent advancements have improved the efficiency of producing Morpholin-3-yl(morpholino)methanone. A 2024 paper in Organic Process Research & Development described a novel catalytic process that increased yield from 65% to 92% while reducing hazardous byproducts. This development is particularly significant for scaling up production for preclinical and clinical studies.
Emerging research has also investigated the compound's potential in neurodegenerative diseases. A preclinical study published in ACS Chemical Neuroscience (2024) reported that derivatives of Morpholin-3-yl(morpholino)methanone showed neuroprotective effects in models of Parkinson's disease, possibly through modulation of α-synuclein aggregation pathways. While still in early stages, these findings suggest potential applications beyond oncology.
The compound's physicochemical properties have been the subject of detailed characterization in recent computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023) provided insights into the compound's conformational flexibility and hydration patterns, which are crucial for understanding its interactions with biological targets and optimizing drug design.
From a safety perspective, recent toxicological assessments of Morpholin-3-yl(morpholino)methanone and its derivatives have shown favorable profiles in animal models. A 2024 regulatory toxicology study reported no significant organ toxicity at therapeutic doses, though researchers noted the need for further investigation of long-term effects. These findings support the compound's progression toward clinical development.
Looking forward, several pharmaceutical companies have included Morpholin-3-yl(morpholino)methanone derivatives in their development pipelines. Current clinical trials (as of mid-2024) are evaluating its efficacy in combination therapies for solid tumors, with preliminary results expected in late 2025. The compound's versatility as a synthetic intermediate continues to attract interest from both academic and industrial researchers.
1316219-03-0 (Morpholin-3-yl(morpholino)methanone) 関連製品
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)
- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)
- 384363-26-2(5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid)